6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-3,4-dihydroquinazolin-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Description
6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-3,4-dihydroquinazolin-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a furan ring, a quinazolinone moiety, and a pyrrolo[2,3-b]pyrazine core, making it an interesting subject for chemical synthesis and biological studies.
Properties
Molecular Formula |
C21H12N8O2 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-3H-quinazolin-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C21H12N8O2/c22-8-14-15(9-23)27-20-17(25-14)16(18(24)29(20)10-11-4-3-7-31-11)19-26-13-6-2-1-5-12(13)21(30)28-19/h1-7H,10,24H2,(H,26,28,30) |
InChI Key |
QEVKVONHLAQIST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=C(N(C4=NC(=C(N=C34)C#N)C#N)CC5=CC=CO5)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-3,4-dihydroquinazolin-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile can be achieved through a series of chemical reactions involving various starting materials and reagents. One common synthetic route involves the Michael reaction of dimethyl (furan-2-ylmethylidene)malonate with 2-cyanoethanethioamides and 4-methylmorpholine . This reaction affords the desired compound via the exchange of CH acid components. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-3,4-dihydroquinazolin-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-3,4-dihydroquinazolin-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-3,4-dihydroquinazolin-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-3,4-dihydroquinazolin-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile can be compared with other similar compounds, such as:
- 6-amino-3,5-dicyano-4-(furan-2-yl)pyridine-2-thio (seleno)lates
- 3-aryl (hetaryl)-2-cyanoprop-2-enethioamides
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its combination of a furan ring, a quinazolinone moiety, and a pyrrolo[2,3-b]pyrazine core, which imparts distinct chemical and biological characteristics.
Biological Activity
The compound 6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-3,4-dihydroquinazolin-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrrolo[2,3-b]pyrazine core and subsequent modifications to introduce the furan and quinazoline moieties. The synthetic routes often utilize various catalysts and reaction conditions to optimize yield and purity.
Table 1: Summary of Synthetic Methods
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Condensation | Furan derivative + amine | 70-90 |
| 2 | Cyclization | Quinazoline precursor + dicarbonitrile | 60-80 |
| 3 | Functionalization | Various electrophiles | 50-75 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of various enzymes involved in critical cellular pathways. For example, its structural components have been linked to inhibition of kinases and other signaling molecules.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity , particularly against certain types of tumors. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways.
Case Study: Anticancer Efficacy
In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value observed at approximately 15 µM. This suggests significant potential for development as an anticancer therapeutic agent.
Anti-inflammatory Effects
Additionally, the compound has shown promise as an anti-inflammatory agent . It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages.
Experimental Findings
In a mouse model of acute inflammation, administration of the compound led to a marked reduction in edema and leukocyte infiltration. Histological analysis confirmed decreased inflammatory markers in treated tissues compared to controls.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
